molecular formula C29H20N4O8 B11543482 4,4'-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}

4,4'-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}

Katalognummer: B11543482
Molekulargewicht: 552.5 g/mol
InChI-Schlüssel: SJKZSJYOAMKMAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} is a complex organic compound characterized by its unique structure, which includes a methanediyl bridge connecting two aniline groups substituted with nitrobenzodioxole moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} typically involves the condensation of 4,4’-methanediylbis(aniline) with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Analyse Chemischer Reaktionen

Types of Reactions

4,4’-Methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Oxidizing agents such as potassium permanganate.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Nitro or halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

4,4’-Methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism of action of 4,4’-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} involves its interaction with molecular targets such as enzymes and DNA The nitro groups can undergo reduction to form reactive intermediates that can bind to nucleophilic sites on proteins and nucleic acids, leading to various biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4’-Methylenebis(N-methylaniline)
  • 4,4’-Methylenebis{N-[(E)-(2-ethoxyphenyl)methylene]aniline}
  • 4,4’-Methylenebis{N-[(E)-(2-methylphenyl)methylene]aniline}

Uniqueness

4,4’-Methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline} is unique due to the presence of the nitrobenzodioxole moieties, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules or the formation of advanced materials with unique properties.

Eigenschaften

Molekularformel

C29H20N4O8

Molekulargewicht

552.5 g/mol

IUPAC-Name

1-(6-nitro-1,3-benzodioxol-5-yl)-N-[4-[[4-[(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]phenyl]methyl]phenyl]methanimine

InChI

InChI=1S/C29H20N4O8/c34-32(35)24-12-28-26(38-16-40-28)10-20(24)14-30-22-5-1-18(2-6-22)9-19-3-7-23(8-4-19)31-15-21-11-27-29(41-17-39-27)13-25(21)33(36)37/h1-8,10-15H,9,16-17H2

InChI-Schlüssel

SJKZSJYOAMKMAR-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=C(O1)C=C(C(=C2)C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=CC6=C(C=C5[N+](=O)[O-])OCO6)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.